molecular formula C16H13ClN2O3 B4390785 5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B4390785
M. Wt: 316.74 g/mol
InChI Key: IXGMBEROOGNWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting enzymes involved in cancer cell proliferation, modulating the immune response, and disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
Studies have shown that 5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of microorganisms, reduce inflammation, and alleviate pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. It is also relatively easy to synthesize using readily available starting materials. However, one of the limitations is its potential toxicity, which may require the use of appropriate safety precautions.

Future Directions

There are several potential future directions for the study of 5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One direction is the further investigation of its anticancer activity and its potential use in combination with other anticancer agents. Another direction is the study of its potential use as a herbicide and insecticide in agriculture. Additionally, the development of new synthetic methods for 5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole and its derivatives may lead to the discovery of new biological activities and applications.

Scientific Research Applications

5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic activities. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In materials science, it has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-12-5-3-4-10(8-12)15-18-16(22-19-15)13-9-11(17)6-7-14(13)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMBEROOGNWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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